1-Methoxy-2-propyl propanoate

Catalog No.
S784802
CAS No.
148462-57-1
M.F
C7H14O3
M. Wt
146.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxy-2-propyl propanoate

CAS Number

148462-57-1

Product Name

1-Methoxy-2-propyl propanoate

IUPAC Name

1-methoxypropan-2-yl propanoate

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

InChI

InChI=1S/C7H14O3/c1-4-7(8)10-6(2)5-9-3/h6H,4-5H2,1-3H3

InChI Key

DOVZUKKPYKRVIK-UHFFFAOYSA-N

SMILES

CCC(=O)OC(C)COC

Canonical SMILES

CCC(=O)OC(C)COC

Synthesis of 1-Methoxy-2-Propanol

    Scientific Field: Chemical Engineering

    Application Summary: The synthesis of 1-methoxy-2-propanol (1-MP), which is expected as a safe alternative for toxic ethylene glycol ether, is highly demanded in chemical engineering. It has been widely used as a versatile solvent for painting, adhesive, printing inks, etc.

    Methods of Application: 1-Methoxy-2-propanol is generally produced by the alcoholysis reaction of propylene oxide (PO) with methanol using base catalysts.

    Results or Outcomes: The synthesis of 1-MP provides a safer alternative to toxic ethylene glycol ether, contributing to safer practices in chemical engineering.

Use in High-Grade Coatings and Inks

Synthesis of Propylene Glycol Ether (PGE)

Use in the Synthesis of Various Polymers

1-Methoxy-2-propyl propanoate is an organic compound with the molecular formula C7H14O3. It is classified as an ester, specifically derived from the reaction of 1-methoxy-2-propanol and propanoic acid. This compound appears as a colorless liquid and possesses a characteristic sweet odor. It is less dense than water and has a boiling point of approximately 248°F (120°C) and a flash point near 97°F (36°C) . The compound is known for its solvent properties, making it useful in various industrial applications.

There is no current information on the mechanism of action of 1-Methoxy-2-propyl propanoate.

  • Esters can be flammable, so proper handling is recommended.
  • The methoxy group may raise concerns about potential eye or skin irritation, requiring appropriate personal protective equipment during handling.
, including:

  • Hydrolysis: In the presence of water and an acid catalyst, it can hydrolyze to form 1-methoxy-2-propanol and propanoic acid.
  • Esterification: It can react with alcohols to form new esters.
  • Oxidation: Under oxidative conditions, it can be converted into aldehydes or ketones .

The reactivity profile indicates that while it is generally stable, it is flammable and can generate toxic gases when in contact with strong oxidizing agents .

1-Methoxy-2-propyl propanoate can be synthesized through several methods:

  • Esterification Reaction: This is the most common method, where 1-methoxy-2-propanol reacts with propanoic acid in the presence of an acid catalyst. The reaction typically requires heating to drive off water formed during the process.
  • Transesterification: This method involves exchanging the alkoxy group of an ester with another alcohol .

The choice of synthesis method may depend on factors such as desired yield, purity requirements, and available reagents.

1-Methoxy-2-propyl propanoate finds applications in various fields:

  • Solvent: It is widely used as a solvent in coatings, inks, and adhesives due to its ability to dissolve both polar and non-polar substances.
  • Chemical Intermediate: The compound serves as a precursor in the synthesis of other chemical products.
  • Cleaning Agent: Its solvent properties make it suitable for use in cleaning formulations .

Research on interaction studies involving 1-methoxy-2-propyl propanoate primarily focuses on its behavior in mixtures with other solvents or compounds. For example, studies have investigated its vapor-liquid equilibria when mixed with toluene and other solvents, indicating its compatibility and solubility characteristics . Such studies are crucial for optimizing formulations in industrial applications.

Several compounds share structural similarities with 1-methoxy-2-propyl propanoate. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
1-Methoxy-2-propanolC4H10O2A primary alcohol used as a solvent
Propylene glycol methyl ether acetateC6H12O3A versatile solvent for coatings and inks
Ethyl acetateC4H8O2Commonly used as a solvent with low toxicity

Uniqueness: 1-Methoxy-2-propyl propanoate stands out due to its combination of both ether and ester functionalities, which allows for enhanced solubility properties compared to simpler esters like ethyl acetate. Its specific application profile in industrial settings further differentiates it from similar compounds .

Physical Description

Liquid

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 27 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 19 of 46 companies with hazard statement code(s):;
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

148462-57-1

General Manufacturing Information

All other chemical product and preparation manufacturing
2-Propanol, 1-methoxy-, 2-propanoate: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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